

# improving the piezoelectric properties of lead titanate by doping

Author: BenchChem Technical Support Team. Date: December 2025



Welcome to the Technical Support Center for Piezoelectric **Lead Titanate** (PbTiO<sub>3</sub>) Modification. This resource provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and scientists working on improving the piezoelectric properties of **lead titanate** through doping.

### **Troubleshooting Guide**

This guide addresses common problems encountered during the synthesis and characterization of doped PbTiO<sub>3</sub> ceramics.

## Troubleshooting & Optimization

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Problem / Observation	Potential Cause(s)	Recommended Solution(s)
Low Piezoelectric Coefficient (d33)	1. Incomplete Poling: The electric field, temperature, or duration was insufficient to align the ferroelectric domains.  [1] 2. High Porosity: A low-density ceramic (<95% of theoretical density) will exhibit poor piezoelectric properties.  [2] 3. Incorrect Stoichiometry: Volatilization of PbO during high-temperature sintering can alter the composition.[3] 4. Presence of Secondary Phases: Non-perovskite phases (e.g., pyrochlore) do not contribute to piezoelectricity.[4]	1. Optimize Poling: Increase the poling DC electric field (typically 2-4 kV/mm), temperature (e.g., 100-150 °C), and time (e.g., 15-30 min). Ensure good electrical contact with silver paste electrodes. 2. Improve Sintering: Adjust the sintering temperature and duration to maximize density. Excessive temperature can cause lead loss, while insufficient temperature results in high porosity.[1] Consider using sintering aids or advanced techniques like hot pressing. 3. Compensate for PbO Loss: Add a slight excess of PbO (e.g., 1-2 wt%) to the initial powder mixture.[3] Sintering in a lead-rich atmosphere (using a sealed crucible with PbZrO3+PbO packing powder) can also prevent volatilization. 4. Refine Calcination: Ensure the calcination temperature is sufficient for complete perovskite phase formation but not so high as to cause premature sintering. Typical calcination is 800-900 °C for 2-4 hours.
Cracking of Ceramic Pellets	1. High Tetragonality (c/a ratio): Pure PbTiO₃ has a very	1. Introduce Dopants: Doping with elements like Ca <sup>2+</sup> or La <sup>3+</sup>

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large c/a ratio, leading to significant internal stresses during cooling through the Curie temperature (T\_c), causing cracking.[5] 2. Thermal Shock: Rapid heating or cooling rates during sintering or calcination.

on the A-site or Zr<sup>4+</sup> on the B-site reduces the c/a ratio, which is a primary strategy to produce dense, crack-free ceramics.[5] 2. Control Heating/Cooling: Use slower heating and cooling rates (e.g., 3-5 °C/min) for the sintering process, especially around the phase transition temperature.

# Secondary Phases in XRD Pattern

1. Incomplete Reaction: The calcination temperature or time was insufficient for the precursor oxides to fully react and form the desired perovskite phase. 2. PbO Volatilization: Significant lead loss can lead to the formation of titanium-rich secondary phases.[3] 3. Dopant Solubility Limit Exceeded: Adding too much of a dopant can result in the formation of secondary phases.[4]

# 1. Optimize Calcination: Increase the calcination temperature or extend the duration. Ensure homogenous mixing of precursor powders through thorough milling. 2. Control Lead Loss: Use a leadrich atmosphere and/or add excess PbO to the starting materials as described above. 3. Verify Dopant Concentration: Consult phase diagrams or literature to ensure the dopant

concentration is within the

amount if necessary.

solubility limit for the PbTiO<sub>3</sub> structure. Reduce the dopant

### Low Sintered Density

1. Poor Powder Quality: Large or agglomerated particles in the calcined powder. 2. Insufficient Sintering: The sintering temperature or time was not adequate for full densification.[1] 3. Binder Burnout Issues: Incomplete or

1. Improve Powder
Processing: Mill the calcined
powder to break up
agglomerates and reduce
particle size before pressing
the pellets. 2. Optimize
Sintering Cycle: Systematically
vary the sintering temperature
(e.g., 1100-1250 °C) and hold



too rapid binder removal can leave residual pores.

time (e.g., 1-4 hours) to find the optimal conditions for maximum density. 3. Slow Binder Removal: Introduce a slow heating ramp (e.g., 1-2 °C/min) at a low-temperature stage (e.g., 400-600 °C) to ensure complete and gradual binder burnout.

### Frequently Asked Questions (FAQs)

Q1: How does doping improve the piezoelectric properties of **lead titanate**?

Doping is the primary strategy to enhance the properties of PbTiO<sub>3</sub>. Pure PbTiO<sub>3</sub> has a high Curie temperature ( $T_c \approx 490$  °C) but a very high tetragonal strain (c/a ratio), which makes it difficult to pole and prone to cracking. Dopants are introduced to modify the crystal structure and domain dynamics. They are broadly classified as:

- Donor Dopants ("Softeners"): Ions with a higher valence state (e.g., La<sup>3+</sup> substituting for Pb<sup>2+</sup>, or Nb<sup>5+</sup> substituting for Ti<sup>4+</sup>) create cation vacancies. These vacancies facilitate domain wall motion, leading to higher piezoelectric coefficients (d<sub>33</sub>), permittivity (ε<sub>r</sub>), and easier poling. This is characteristic of "soft" piezoelectrics.[6][7]
- Acceptor Dopants ("Hardeners"): Ions with a lower valence state (e.g., Fe<sup>3+</sup> substituting for Ti<sup>4+</sup>) create oxygen vacancies. These defects tend to pin domain walls, which reduces dielectric loss and makes the material more stable under high electric fields, though typically with a lower piezoelectric coefficient. This is characteristic of "hard" piezoelectrics.[8]

Q2: What is the effect of Lanthanum (La<sup>3+</sup>) doping on PbTiO<sub>3</sub>?

Lanthanum is a common donor dopant that substitutes for Pb<sup>2+</sup> at the A-site of the perovskite structure. Its primary effects are:

 Increased Piezoelectric Coefficient (d<sub>33</sub>): La<sup>3+</sup> doping creates lead vacancies, which increases domain wall mobility, significantly enhancing d<sub>33</sub>.[7]

### Troubleshooting & Optimization





- Reduced Curie Temperature (T c): The introduction of La<sup>3+</sup> generally lowers the T c.
- Decreased Tetragonality (c/a): It reduces the c/a ratio, which helps in sintering dense, crackfree ceramics.
- Improved Sintering: It can act as a sintering aid, promoting grain growth and densification.[7]

Q3: What is the effect of Calcium (Ca<sup>2+</sup>) doping on PbTiO₃?

Calcium is an isovalent dopant, substituting for Pb<sup>2+</sup>. While it has the same valence, its smaller ionic radius induces significant changes:

- Reduced Tetragonality (c/a): This is the most crucial effect. Ca<sup>2+</sup> substitution significantly lowers the c/a ratio, making it possible to fabricate dense, mechanically stable ceramics.[9]
- Decreased Curie Temperature (T\_c): Increasing the concentration of calcium progressively lowers the T\_c.[9]
- Improved Dielectric and Piezoelectric Properties: Moderate calcium doping has been shown to improve both the dielectric constant and piezoelectric coefficients compared to pure, cracked PbTiO<sub>3</sub>.[10]

Q4: Why is a lead-rich atmosphere important during sintering?

Lead oxide (PbO) has a high vapor pressure at typical sintering temperatures (1100-1250 °C). This leads to PbO volatilization from the ceramic body, resulting in a lead-deficient composition. [3] This non-stoichiometry is detrimental, often leading to the formation of a non-piezoelectric pyrochlore phase and a significant degradation of piezoelectric properties. Sintering in a lead-rich atmosphere (e.g., by placing the pellets in a sealed crucible with a sacrificial powder containing PbO) suppresses this volatilization, helping to maintain the desired stoichiometry and achieve optimal electrical properties.[3]

Q5: What is the difference between  $d_{33}$  and k p?

• Piezoelectric Charge Coefficient (d<sub>33</sub>): This coefficient relates the electric charge generated per unit of applied mechanical stress, or conversely, the mechanical strain experienced per



unit of applied electric field. It is a direct measure of the material's piezoelectric activity and is crucial for actuator applications.[11] It is measured in picocoulombs per Newton (pC/N).

Planar Electromechanical Coupling Factor (k\_p): This is a dimensionless figure of merit that
describes the efficiency of energy conversion between electrical and mechanical forms in a
planar mode (radial vibration of a thin disk). A high k\_p is essential for transducers and
resonators.[12]

### **Data on Doped Lead Titanate Systems**

The following tables summarize the effects of common dopants on the properties of **lead titanate**-based ceramics. Note that absolute values depend heavily on the exact composition (e.g., Zr/Ti ratio in PZT) and processing conditions.

Table 1: Effect of Donor Dopants on PZT (Lead Zirconate Titanate)

Dopant	Site	Typical Effect on d₃₃	Typical Effect on T_c	Other Notable Effects
La³+	A-site (for Pb <sup>2+</sup> )	Increase	Decrease	Increases permittivity; improves sinterability.[7] [13]
Nb <sup>5+</sup>	B-site (for Ti <sup>4+</sup> /Zr <sup>4+</sup> )	Increase	Decrease	Increases dielectric constant and coupling factor (k_p).[12]
Sm³+	A-site (for Pb <sup>2+</sup> )	Increase	Decrease	Can be used to improve piezoelectric properties in complex compositions.



Table 2: Effect of Isovalent/Acceptor Dopants on PbTiO<sub>3</sub>-based Ceramics

Dopant	Site	Typical Effect on d₃₃	Typical Effect on T_c	Other Notable Effects
Ca <sup>2+</sup>	A-site (for Pb <sup>2+</sup> )	Enables measurement by preventing cracking	Decrease	Significantly reduces tetragonality (c/a); improves density.[9][10]
Sr <sup>2+</sup>	A-site (for Pb <sup>2+</sup> )	Enables measurement by preventing cracking	Decrease	Raises dielectric constant; shifts morphotropic phase boundary. [10]
Fe <sup>3+</sup>	B-site (for Ti <sup>4+</sup> )	Decrease ("Hardening")	Generally stable	Creates "hard" ceramics with lower dielectric loss and higher coercive fields.[8]

### **Experimental Protocols**

### Protocol 1: Solid-State Synthesis of Ca-Doped PbTiO₃

This protocol describes a standard solid-state reaction method for preparing  $Pb_{1-x}Ca_xTiO_3$  ceramics.

1. Precursor Powder Preparation: a. Use high-purity (>99%) oxide powders: Lead(II) oxide (PbO), Calcium Carbonate (CaCO<sub>3</sub>), and Titanium Dioxide (TiO<sub>2</sub>). b. Weigh the powders according to the stoichiometric formula Pb<sub>1-x</sub>Ca<sub>x</sub>TiO<sub>3</sub>. Add ~1-2 wt% excess PbO to compensate for loss during heat treatment. c. Place the powders in a planetary ball mill jar with zirconia grinding media and a solvent (e.g., ethanol or isopropanol). d. Mill for 12-24 hours to ensure homogeneous mixing. e. Dry the resulting slurry in an oven at ~100 °C until the solvent has completely evaporated.



- 2. Calcination: a. Place the dried, mixed powder in a covered alumina crucible. b. Heat the powder in a furnace to 800-850 °C at a rate of 5 °C/min. c. Hold at the peak temperature for 2-4 hours to facilitate the formation of the perovskite phase. d. Cool down to room temperature at 5 °C/min. e. Perform X-ray Diffraction (XRD) on a small sample of the calcined powder to confirm single-phase perovskite formation.
- 3. Pellet Fabrication: a. Re-mill the calcined powder for 2-4 hours to break up agglomerates. b. Mix the powder with a binder solution (e.g., 2-5 wt% polyvinyl alcohol PVA). c. Granulate the powder by passing it through a sieve. d. Press the granulated powder into cylindrical pellets (e.g., 10 mm diameter, 1-2 mm thickness) using a hydraulic press at ~150-200 MPa.
- 4. Sintering: a. Place the green pellets in a sealed alumina crucible. To create a lead-rich atmosphere, use a packing powder of PbZrO<sub>3</sub> or a mixture of the calcined powder with excess PbO around the pellets. b. Heat the furnace to ~600 °C at a slow rate (2 °C/min) and hold for 1 hour for binder burnout. c. Ramp up the temperature to the final sintering temperature (typically 1100-1200 °C) at a rate of 5 °C/min. d. Hold at the sintering temperature for 2-4 hours for densification. e. Cool down slowly at a rate of 3-5 °C/min.
- 5. Characterization and Poling: a. Polish the flat surfaces of the sintered pellets to ensure they are parallel. b. Apply silver paste to both faces and fire at ~700 °C for 15-30 minutes to form electrodes. c. Measure the density using the Archimedes method. It should be >95% of the theoretical X-ray density. d. To pole the ceramic, immerse it in a silicone oil bath at 100-150 °C and apply a DC electric field of 2-4 kV/mm for 15-30 minutes. e. Cool the sample to room temperature with the electric field still applied. f. After 24 hours, measure the piezoelectric coefficient (d<sub>33</sub>) using a d<sub>33</sub>-meter.

# Visualizations Experimental Workflow

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### **Logical Relationships in Doping**



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### References

- 1. he-shuai.com [he-shuai.com]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. Problems with PZT piezoelectric ceramics powder (2) Piezo Hannas [piezohannas.com]
- 4. Effect of lanthanum on the piezoelectric properties of lead zirconate titanate—lead zinc niobate ceramics | Journal of Materials Research | Cambridge Core [cambridge.org]







- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 9. Synthesis and structural and dielectric properties of Ca-doped PbTiO3 ceramics prepared by a hydrothermal method New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. List of piezoelectric materials Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [improving the piezoelectric properties of lead titanate by doping]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084706#improving-the-piezoelectric-properties-of-lead-titanate-by-doping]

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